N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles through a reductive C(sp2)–H amination reaction
Chemical Reactions Analysis
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Comparison with Similar Compounds
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
2,3-Dihydroindole derivatives: Studied for their neuroprotective and antioxidant properties.
The uniqueness of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN4O5 |
---|---|
Molecular Weight |
433.2g/mol |
IUPAC Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H13BrN4O5/c1-9-6-10-12(7-11(9)18)19-17(24)16(10)21-20-15(23)8-27-14-5-3-2-4-13(14)22(25)26/h2-7,19,24H,8H2,1H3 |
InChI Key |
WXJNKCDRBDCRHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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